3-Amino-5-bromo-N-cyclopropylbenzamide
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Overview
Description
3-Amino-5-bromo-N-cyclopropylbenzamide: is an organic compound with the molecular formula C10H11BrN2O It is a derivative of benzamide, featuring an amino group at the third position, a bromine atom at the fifth position, and a cyclopropyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-5-bromo-N-cyclopropylbenzamide typically involves the following steps:
Bromination: The starting material, 3-Aminobenzamide, undergoes bromination to introduce a bromine atom at the fifth position. This can be achieved using bromine in acetic acid under controlled temperature conditions.
Cyclopropylation: The brominated intermediate is then subjected to cyclopropylation. This step involves the reaction of the brominated intermediate with cyclopropylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
3-Amino-5-bromo-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Derivatives with different substituents replacing the bromine atom.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Utilized in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacological Studies: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Drug Development: Used as a scaffold for developing new therapeutic agents.
Industry:
Material Science: Employed in the development of novel materials with specific properties.
Catalysis: Used in the design of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-N-cyclopropylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance binding affinity and selectivity, while the amino and bromine groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
3-Amino-5-bromobenzamide: Lacks the cyclopropyl group, which may affect its binding properties and reactivity.
3-Amino-5-chloro-N-cyclopropylbenzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.
3-Amino-5-bromo-N-methylbenzamide: Contains a methyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
Uniqueness:
3-Amino-5-bromo-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic effects, influencing its reactivity and interactions with biological targets. The combination of amino, bromine, and cyclopropyl groups makes it a versatile compound for various applications.
Biological Activity
3-Amino-5-bromo-N-cyclopropylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by the following molecular formula: C10H11BrN2O. Its structure includes an amino group at the third position, a bromine atom at the fifth position, and a cyclopropyl group attached to the nitrogen of the benzamide moiety. The synthesis typically involves:
- Bromination of 3-Aminobenzamide to introduce a bromine atom.
- Cyclopropylation through reaction with cyclopropylamine in the presence of a base like sodium hydride or potassium carbonate.
These steps are crucial for obtaining high yields and purity in both laboratory and industrial settings .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the cyclopropyl group may enhance binding affinity and selectivity towards specific enzymes or receptors. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound's pharmacological properties .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, research on analogous compounds has demonstrated significant inhibition against viral replication, particularly in models for SARS-CoV-2. The compound's structural features may contribute to its effectiveness as a non-covalent inhibitor, showing promising results in biochemical assays with low micromolar IC50 values against viral targets .
Antimicrobial Properties
In addition to antiviral activity, there is emerging evidence suggesting that this compound may exhibit antimicrobial properties. Preliminary tests indicate that it could inhibit bacterial growth, although further studies are needed to elucidate its spectrum of activity and mechanism .
Case Studies
- In Vitro Studies : In one study, derivatives of benzamide were tested for their ability to reduce viral RNA load in cell cultures. Compounds structurally related to this compound showed significant reductions in viral load within days of treatment, indicating a potential for therapeutic application against viral infections .
- Pharmacokinetic Studies : Another investigation focused on the pharmacokinetic profile of similar compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated that modifications in the structure could lead to improved metabolic stability and bioavailability, essential for effective drug development .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
3-Amino-5-bromobenzamide | Lacks cyclopropyl group | Moderate activity |
3-Amino-5-chloro-N-cyclopropylbenzamide | Chlorine instead of bromine | Reduced potency |
3-Amino-5-bromo-N-methylbenzamide | Methyl group instead of cyclopropyl | Altered binding properties |
The comparison indicates that the presence of the cyclopropyl group significantly influences both reactivity and biological activity, enhancing potential therapeutic applications .
Properties
IUPAC Name |
3-amino-5-bromo-N-cyclopropylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKAJEWYKCOAOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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